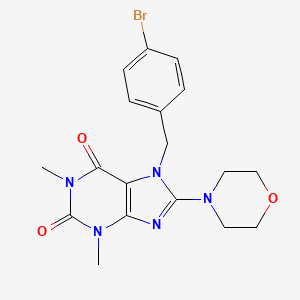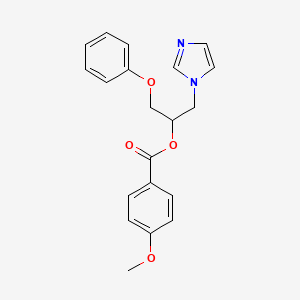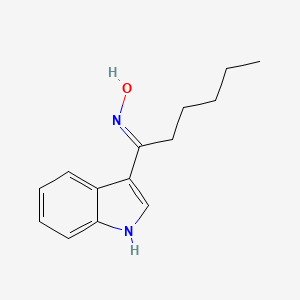![molecular formula C28H25FN2O2 B11617938 10-acetyl-11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617938.png)
10-acetyl-11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-acetyl-11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: , often referred to as “Compound X” , is a complex heterocyclic compound with a fused diazepine ring system. Let’s break down its structure:
- The core structure consists of two benzene rings fused to a seven-membered diazepine ring.
- The acetyl group (CH₃CO-) at position 10 and the fluorophenyl group (C₆H₄F-) at position 11 contribute to its unique properties.
准备方法
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production typically involves multistep synthesis, optimization, and purification.
- Companies may protect their proprietary methods, but the principles remain consistent with the synthetic routes described above.
化学反应分析
Oxidation: Compound X can undergo oxidation at the acetyl group, yielding the corresponding carboxylic acid.
Reduction: Reduction of the diazepine ring can lead to the formation of a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents: Acetic anhydride, reducing agents (e.g., hydrogen), nucleophiles (e.g., amines), and fluorinating agents.
Major Products: The acetylated compound, reduced derivatives, and fluorinated analogs.
科学研究应用
Medicine: Investigated for potential antipsychotic or anxiolytic effects due to its structural similarity to other diazepines.
Chemistry: Used as a building block in the synthesis of more complex compounds.
Industry: Employed in the development of novel materials or pharmaceutical intermediates.
作用机制
Targets: Interacts with specific receptors or enzymes in the central nervous system.
Pathways: Modulates neurotransmitter systems, affecting neuronal excitability and neurotransmission.
相似化合物的比较
Unique Features: The combination of acetyl, fluorophenyl, and diazepine moieties distinguishes Compound X.
Similar Compounds: Other diazepines, such as diazepam (Valium), lorazepam, and clonazepam.
属性
分子式 |
C28H25FN2O2 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
5-acetyl-6-(3-fluorophenyl)-9-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25FN2O2/c1-17-10-12-19(13-11-17)21-15-24-27(26(33)16-21)28(20-6-5-7-22(29)14-20)31(18(2)32)25-9-4-3-8-23(25)30-24/h3-14,21,28,30H,15-16H2,1-2H3 |
InChI 键 |
VUXPEMRNQDGDKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC(=CC=C5)F)C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-[4-(1,1-Dimethylethyl)phenyl]-4-oxobutyl]thio]-4-(2-furanyl)-4,6,7,8-tetrahydro-5-hydroxy-3-quinolinecarbonitrile](/img/structure/B11617859.png)
![[(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11617873.png)

![2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11617887.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617894.png)
![Diethyl 5-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11617902.png)
![3-[(2E)-2-(2,4-dichlorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11617907.png)
![6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617912.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617917.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11617918.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617940.png)
![5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11617942.png)
